molecular formula C27H24O8 B13656517 (3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate

(3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate

Cat. No.: B13656517
M. Wt: 476.5 g/mol
InChI Key: BTKQRBSDABCRCX-UHFFFAOYSA-N
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Description

(3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate is a complex organic compound that belongs to the class of oxolane derivatives. This compound is characterized by its unique structure, which includes multiple benzoyloxy groups and a methoxy group attached to an oxolane ring. It is primarily used in various chemical and pharmaceutical applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving appropriate diols and aldehydes under acidic or basic conditions.

    Introduction of Benzoyloxy Groups: The benzoyloxy groups are introduced via esterification reactions using benzoyl chloride and a suitable base such as pyridine.

    Methoxylation: The methoxy group is added through a methylation reaction using methanol and a strong acid catalyst like sulfuric acid.

    Final Esterification: The final step involves the esterification of the oxolane derivative with benzoic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the benzoyloxy groups to hydroxyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

(3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s benzoyloxy groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dibenzoyloxy-4-hydroxyoxolan-2-yl)methyl benzoate
  • (3,5-Dibenzoyloxy-4-ethoxyoxolan-2-yl)methyl benzoate
  • (3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl acetate

Uniqueness

(3,5-Dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate is unique due to its specific combination of benzoyloxy and methoxy groups attached to the oxolane ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3,5-dibenzoyloxy-4-methoxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-31-23-22(34-25(29)19-13-7-3-8-14-19)21(17-32-24(28)18-11-5-2-6-12-18)33-27(23)35-26(30)20-15-9-4-10-16-20/h2-16,21-23,27H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKQRBSDABCRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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